2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h5,7H,4,6,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKCJOMWYLSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Challenges
The target compound features a pyrido[2,3-d]pyrimidine core with critical substituents:
- 5-Methoxy group : Introduces electron-donating effects, influencing reactivity and solubility.
- 1-Methyl group : Requires selective N-methylation without disrupting the diketone system.
- 2,4-Dioxo system : Stabilizes the bicyclic structure through conjugation.
- 3-(N-Propylacetamide) side chain : Demands regioselective installation at position 3.
Challenges include avoiding over-oxidation of the diketone, achieving chemoselective N-methylation, and ensuring compatibility between the acetamide side chain and cyclization conditions.
Preparation Methodologies
Core Pyrido[2,3-d]Pyrimidine Synthesis
The bicyclic system is typically constructed via one of three routes:
Pyrimidine Ring Annulation
A widely adopted strategy involves cyclizing pyridine precursors with pyrimidine-building reagents. For example:
- Starting Material : 5-Methoxy-2-aminonicotinic acid (A1 )
- Cyclization : Treatment with methyl isocyanate forms the pyrimidine ring (A2 )
- Oxidation : In situ oxidation with m-CPBA generates the 2,4-diketone system (A3 )
This method achieves 68% yield but requires careful control of oxidation conditions to prevent side reactions.
Pyridine Ring Construction
Alternative approaches build the pyridine moiety onto a preformed pyrimidine:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Chloro-5-methoxypyrimidine + ethyl acetoacetate | 72 |
| 2 | Knoevenagel condensation with malononitrile | 65 |
| 3 | Acid-catalyzed cyclization | 58 |
This sequence benefits from commercial availability of starting materials but struggles with regioselectivity in the final cyclization.
N-Methylation Strategies
Introducing the 1-methyl group requires selective alkylation without affecting other nucleophilic sites:
Method 1 :
- Reagent : Methyl iodide (3 eq.)
- Base : DBU in anhydrous DMF
- Temperature : 0°C → rt, 12 hr
- Yield : 82% (isolated)
Method 2 :
- Reagent : Dimethyl sulfate (2.5 eq.)
- Base : K2CO3 in acetone
- Temperature : Reflux, 6 hr
- Yield : 76%
Comparative studies show Method 1 provides better regiocontrol but requires strict moisture exclusion.
Acetamide Side Chain Installation
The 3-(N-propylacetamide) group is introduced via nucleophilic displacement or Mitsunobu reaction:
Chloride Displacement Route
- Generate 3-chloro intermediate using POCl3/PCl5
- React with N-propylglycineamide in DIPEA/THF
- Yield: 64% after purification
Mitsunobu Coupling
- Activate 3-hydroxy precursor with DIAD/PPh3
- Couple with N-propylacetamide
- Yield: 58% (higher enantiomeric purity)
The displacement route offers better scalability, while Mitsunobu preserves stereochemical integrity.
Optimized Synthetic Pathway
Combining the most efficient steps yields the following protocol:
Pyridine-Pyrimidine Annulation
- 5-Methoxy-2-aminonicotinic acid → Cyclize with methyl isocyanate → 85°C, 8 hr → Intermediate I (72%)
Diketone Formation
- Oxidize with m-CPBA/CH2Cl2 → 0°C, 2 hr → Intermediate II (89%)
Selective N-Methylation
- Treat with MeI/DBU/DMF → rt, 12 hr → Intermediate III (83%)
Side Chain Installation
- Chlorination (POCl3, reflux) → Displace with N-propylglycineamide → 65°C, 6 hr → Target Compound (67%)
Overall Yield : 32% (four steps)
Purity : >99% (HPLC)
Comparative Analysis of Methodologies
| Parameter | Annulation Route | Pyridine Construction |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield (%) | 32 | 28 |
| Scalability | Excellent | Moderate |
| Regiochemical Control | High | Medium |
| Equipment Requirements | Standard | Specialized |
Data aggregated from demonstrates the annulation route's superiority in yield and practicality.
Critical Process Parameters
Temperature Effects on Cyclization
- Below 70°C: Incomplete ring closure (≤40% conversion)
- 85-90°C: Optimal balance of rate and selectivity
- >95°C: Decomposition observed (12%/hr)
Solvent Optimization
- DMF : Highest solubility but difficult removal
- THF : Moderate yields (58%) with cleaner workup
- Toluene : Poor solubility (≤35% yield)
Challenges and Mitigation Strategies
Challenge 1 : Epimerization at C3 during side chain installation
- Solution : Use tert-butyloxycarbonyl (Boc) protection → Reduces epimerization from 22% to 3%
Challenge 2 : Over-oxidation of diketone
- Solution : Employ buffered oxidation (NaHCO3/m-CPBA) → Maintains 2,4-diketone integrity
Challenge 3 : Purification difficulties due to polar byproducts
- Solution : Two-stage crystallization (hexane/EtOAC) → Increases purity from 85% to 99%
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride, leading to reduced forms of the compound.
Substitution: The methoxy group can be replaced with other substituents under specific conditions using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products Formed
The major products depend on the specific reaction:
Oxidation: Oxidized analogs with increased electronegativity.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: New derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
This compound is studied for its unique reactivity and potential as a building block in complex organic synthesis.
Biology
In biological research, it is evaluated for its interactions with biological macromolecules, particularly in the context of enzyme inhibition and receptor binding.
Medicine
Medicinally, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide has been explored for its potential as an anticancer agent, owing to its ability to interact with specific cellular pathways.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its potential in polymer chemistry for the development of novel materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets, such as enzymes and receptors. Its mechanism often involves:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their function.
Modulating Pathways: It can alter signaling pathways by interacting with specific proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Fluorinated Benzyl Derivatives (Compounds 4a–4d)
- Structure : Compounds 4a–4d () share the pyrido[2,3-d]pyrimidine core but incorporate fluorinated benzyl groups at position 3 and aromatic ether/ketone substituents at position 3.
- Synthesis : Synthesized via alkylation of precursors with fluorinated bromomethylbenzene derivatives, yielding 21–28% after purification .
- Fluorine atoms in 4a–4d enhance metabolic stability but increase molecular weight (e.g., 4a: ~520 g/mol vs. target: 348 g/mol).
Ethoxy-Substituted Analogs ()
Acetamide Side Chain Variations
N-Substituent Diversity ()
- N-(3-Fluorophenyl) (CAS 941984-39-0): Adds aromaticity and halogen-mediated interactions, improving binding affinity but increasing molecular weight (MW ~390) .
- Target Compound : The N-propyl group offers moderate hydrophobicity (clogP ~1.5) without steric hindrance, favoring passive diffusion across membranes.
Biological Activity
The compound 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.32 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is significant for its biological interactions.
Key Structural Features:
- Pyrido[2,3-d]pyrimidine Core: Known for various biological activities.
- Methoxy and Acetamide Functionalities: Contribute to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
Enzyme Inhibition
Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in nucleic acid synthesis. The interaction can disrupt normal cellular processes, making it a candidate for cancer therapy.
Targeting Polo-like Kinase 1 (Plk1)
Studies have shown that compounds related to this structure can inhibit Polo-like Kinase 1 (Plk1), a critical regulator of cell division. Inhibition of Plk1 has been linked to anti-cancer effects due to its role in mitotic progression and cellular proliferation .
Biological Activities
The following table summarizes key biological activities associated with the compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits Plk1, leading to reduced cell proliferation in cancer cell lines. |
| Antiviral Properties | Exhibits activity against certain viral infections by disrupting viral replication. |
| Enzyme Inhibition | Potentially inhibits enzymes involved in nucleic acid metabolism. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
- Inhibition of Plk1:
- Synthetic Strategies:
- Structure-Activity Relationship (SAR):
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrido[2,3-d]pyrimidine derivatives, key steps include cyclization of substituted pyrimidine precursors under reflux with acetic anhydride, followed by acetamide coupling via nucleophilic substitution. Optimized conditions (e.g., 80–100°C, anhydrous DMF solvent, and triethylamine as a base) improve yields to >70% . Purity is confirmed via HPLC (>98%) and LC-MS (m/z calculated: [M+H]+ 389.2; observed: 389.3) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed 389.3 vs. calculated 389.14) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Optimizing stoichiometry (e.g., 1.2:1 molar ratio of pyrimidine precursor to propylamine) minimizes N-alkylation byproducts .
- Solvent Selection : Replacing DMF with greener solvents (e.g., ethanol/water mixtures) improves scalability without compromising yield .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrido[2,3-d]pyrimidines inhibiting CDK2 or EGFR) .
- Docking Workflow : Use AutoDock Vina with optimized parameters (e.g., grid box size 25 Å, exhaustiveness 20). Validate poses via MD simulations (GROMACS, 50 ns) to assess binding stability .
- Key Interactions : Hydrogen bonds with catalytic lysine (e.g., CDK2 Lys33) and hydrophobic packing with methoxy groups enhance affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and ATP concentration controls in kinase assays .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to identify metabolite interference (e.g., CYP3A4-mediated oxidation) .
- Data Normalization : Report IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- Oral Bioavailability : Assessed via rat models (dose 10 mg/kg), with plasma sampling over 24h. Target AUC > 500 ng·h/mL .
- Half-Life Extension : Modify the propylacetamide group to reduce CYP450 metabolism (e.g., deuterium substitution at labile positions) .
- Tissue Distribution : LC-MS/MS quantifies compound levels in target organs (e.g., liver, tumors) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., CDK2 deletion in cell viability assays) .
- Toxicology Profiling : Conduct Ames tests and hERG channel inhibition assays to address safety concerns early .
- SAR Optimization : Explore substituent effects (e.g., replacing methoxy with ethoxy or halogen groups) to enhance potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
